![molecular formula C23H18N2O2 B071897 1-Trityl-1H-imidazole-4-carboxylic acid CAS No. 191103-80-7](/img/structure/B71897.png)
1-Trityl-1H-imidazole-4-carboxylic acid
Overview
Description
1-Trityl-1H-imidazole-4-carboxylic acid is a chemical compound with the molecular formula C23H18N2O2 and a molecular weight of 354.4 g/mol . It features an imidazole ring substituted with a trityl group at the 1-position and a carboxylic acid group at the 4-position. This compound is notable for its applications in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
Generally, imidazole derivatives can act as inhibitors or activators of their target proteins, depending on their chemical structure and the nature of the target .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and gene regulation .
Result of Action
The effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
The action, efficacy, and stability of 1-Trityl-1H-imidazole-4-carboxylic acid can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . For instance, the compound is recommended to be stored in a dry, room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trityl-1H-imidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 1H-imidazole-4-carboxylic acid with trityl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Trityl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles in the presence of a catalyst or under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction could produce imidazole-4-methanol derivatives.
Scientific Research Applications
1-Trityl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the trityl group, making it less sterically hindered.
1-Trityl-1H-imidazole-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
1-Tritylimidazole-4-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness: 1-Trityl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the trityl group and the carboxylic acid group. This combination provides distinct steric and electronic properties, making it a valuable compound in various chemical and biological applications.
Biological Activity
1-Trityl-1H-imidazole-4-carboxylic acid is a synthetic compound belonging to the imidazole family, characterized by its unique trityl group (triphenylmethyl) that enhances its chemical stability and solubility. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and comparative studies with related compounds.
- Molecular Formula : C22H19N2O2
- Molecular Weight : Approximately 359.40 g/mol
- Structure : The compound features a trityl group attached to the imidazole ring and a carboxylic acid functional group at the 4-position.
Biological Activity Overview
This compound has shown promise in several areas of biological activity:
1. Antifungal Activity
Research indicates that this compound may act as an analog to Clotrimazole, suggesting potential antifungal properties by disrupting fungal cell membranes. Its structural similarity to known antifungal agents positions it as a candidate for further investigation in this area.
2. Cytochrome P450 Inhibition
The compound has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. These interactions imply significant implications for drug metabolism and pharmacokinetics, making it a valuable scaffold for drug development aimed at modulating metabolic pathways.
3. Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. However, detailed mechanisms and efficacy in clinical settings remain to be fully elucidated.
While specific mechanisms of action for this compound are not yet fully understood, its interactions with cytochrome P450 enzymes suggest it may alter metabolic processes significantly. Further studies are required to clarify these interactions and their biological implications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Iodo-1-Trityl-1H-Imidazole | C22H17IN2 | Halogenated variant with potential enhanced reactivity |
1-Trityl-1H-Imidazole-4-Carbaldehyde | C23H19N2O | Contains an aldehyde group, increasing reactivity |
4-Imidazol-1-Ylmethylphenylamine | C13H14N4 | Features an amine group; different biological activity profile |
This table illustrates the diversity within the imidazole derivative family while highlighting the specific attributes of this compound that contribute to its distinct biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various imidazole derivatives, including this compound. For instance:
- Antiviral Activity : In vitro assays have demonstrated that certain imidazole derivatives exhibit moderate antiviral activity against HIV-1 by inhibiting integrase interactions . The potential role of 1-Trityl derivatives in similar pathways warrants further exploration.
- Inhibition Assays : In studies evaluating enzyme inhibition, compounds similar to 1-Trityl derivatives showed varying degrees of inhibition against key metabolic enzymes, reinforcing the importance of structural modifications in enhancing biological efficacy.
- Toxicological Assessments : Toxicological evaluations indicate that while some derivatives exhibit promising therapeutic profiles, their safety margins must be established through comprehensive testing to avoid cytotoxic effects observed in preliminary screenings .
Properties
IUPAC Name |
1-tritylimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22(27)21-16-25(17-24-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQHMXJCLHSYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441910 | |
Record name | 1-Trityl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191103-80-7 | |
Record name | 1-Trityl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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